

# Spectroscopic Profile of 3-Amino-5-hydroxybenzoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Amino-5-hydroxybenzoic acid

Cat. No.: B1204606

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Amino-5-hydroxybenzoic acid** (AHBA), a significant biosynthetic precursor to ansamycin antibiotics and the antitumor antibiotic mitomycin C. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

## Core Spectroscopic Data

The empirical formula for **3-Amino-5-hydroxybenzoic acid** is  $C_7H_7NO_3$ , with a molecular weight of approximately 153.14 g/mol .<sup>[1]</sup> Key spectroscopic identifiers are summarized below.

### Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **3-Amino-5-hydroxybenzoic acid** exhibits a characteristic absorption maximum that is indicative of its aromatic structure.

Parameter	Value	Solvent
$\lambda_{max}$	227 nm <sup>[2]</sup>	Methanol/Ethanol

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

#### <sup>1</sup>H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
6.87	dd	1.6, 2.1	Aromatic CH	CD <sub>3</sub> OD
6.78	dd	1.3-3, 2.1	Aromatic CH	CD <sub>3</sub> OD
6.37	t	2.1	Aromatic CH	CD <sub>3</sub> OD

Note on <sup>13</sup>C NMR Data: Experimental <sup>13</sup>C NMR data for **3-Amino-5-hydroxybenzoic acid** is not readily available in the surveyed literature. However, data for the structurally similar compound, 3-Aminobenzoic acid, in DMSO-d<sub>6</sub> is provided below for reference. The additional hydroxyl group in **3-Amino-5-hydroxybenzoic acid** would be expected to influence the chemical shifts of the aromatic carbons, particularly those in close proximity.

#### Reference <sup>13</sup>C NMR Data (3-Aminobenzoic acid)

Chemical Shift (δ) ppm	Assignment	Solvent
168.3	C=O (Carboxylic Acid)	DMSO-d <sub>6</sub>
149.2	Aromatic C-NH <sub>2</sub>	DMSO-d <sub>6</sub>
131.7	Aromatic C-COOH	DMSO-d <sub>6</sub>
129.3	Aromatic CH	DMSO-d <sub>6</sub>
118.4	Aromatic CH	DMSO-d <sub>6</sub>
117.1	Aromatic CH	DMSO-d <sub>6</sub>
114.9	Aromatic CH	DMSO-d <sub>6</sub>

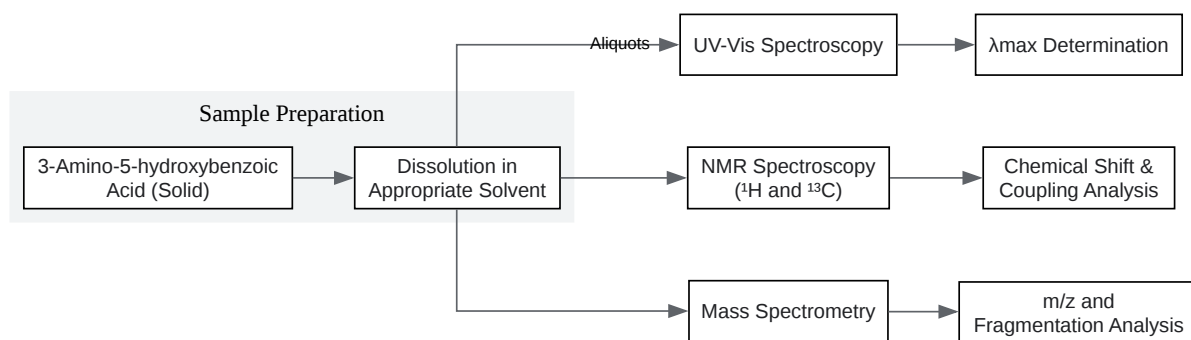
## Mass Spectrometry (MS)

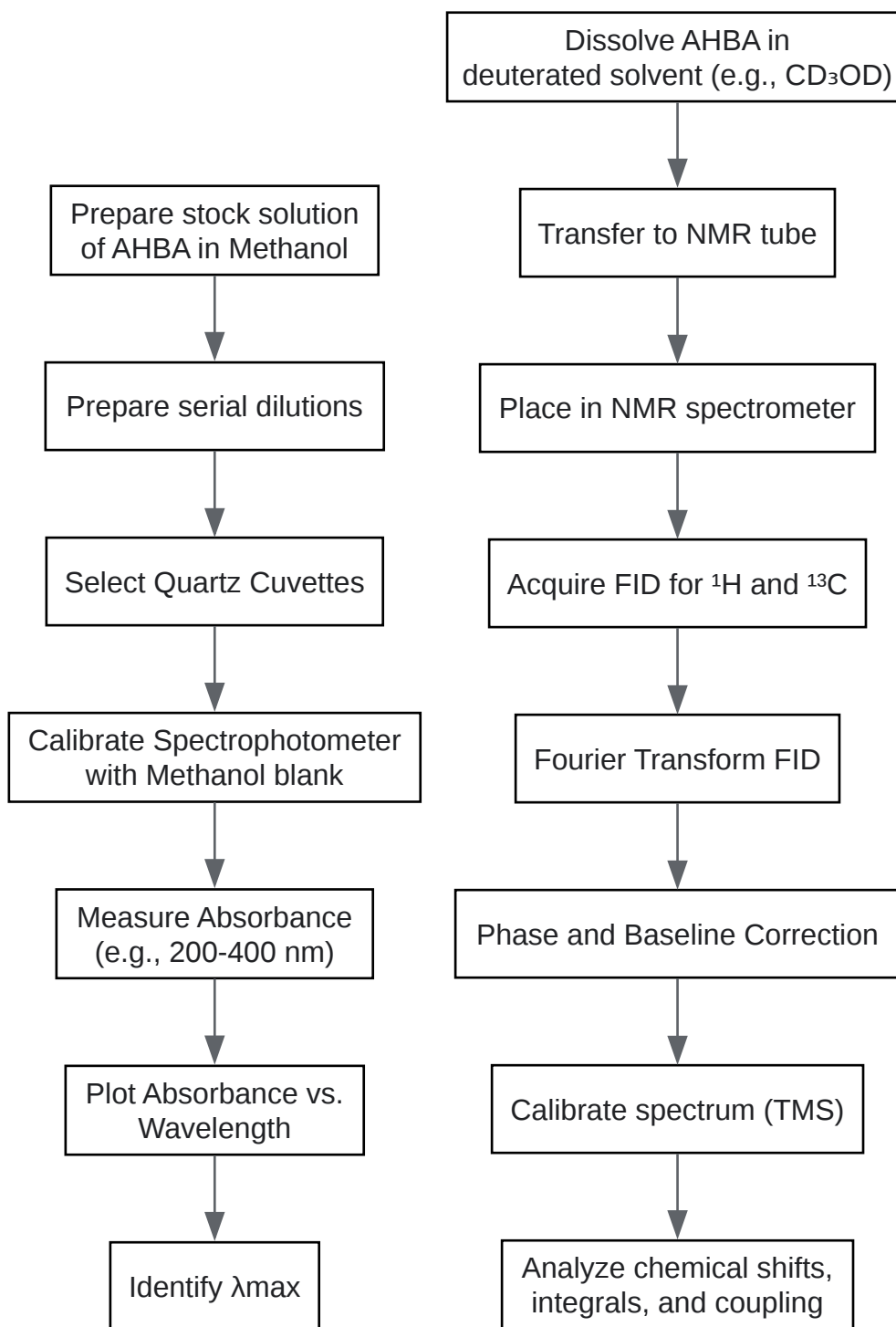
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of **3-Amino-5-hydroxybenzoic acid**. The data presented is from Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[1]</sup>

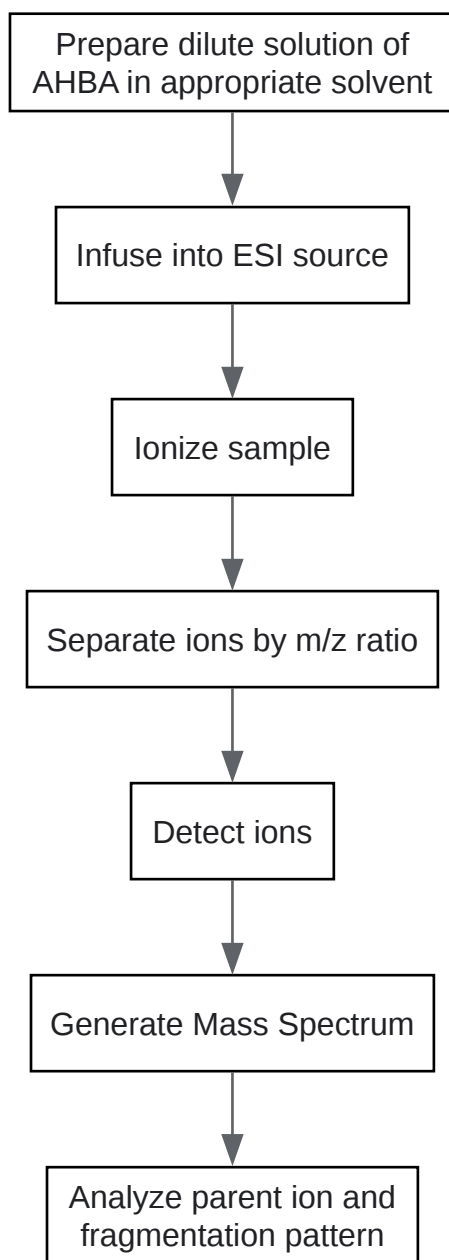
m/z	Relative Intensity (%)	Interpretation
154.0499	100	[M+H] <sup>+</sup>
152.0352	32.20	[M-H] <sup>-</sup> or fragment
136.0394	13.10	[M+H-H <sub>2</sub> O] <sup>+</sup>
110.0601	Not specified	Fragment
109.0294	17.20	Fragment
108.0456	100	Fragment

## Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the spectroscopic analysis of **3-Amino-5-hydroxybenzoic acid**.







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 3-Amino-5-hydroxybenzoic acid | 76045-71-1 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-5-hydroxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204606#spectroscopic-data-of-3-amino-5-hydroxybenzoic-acid-uv-nmr-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)